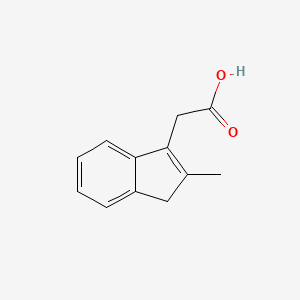

2-(2-Methyl-1H-inden-3-yl)acetic acid

描述

2-(2-Methyl-1H-inden-3-yl)acetic acid is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of an indene ring system substituted with a methyl group at the 2-position and an acetic acid moiety at the 3-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1H-inden-3-yl)acetic acid typically involves the reaction of 2-methylindene with acetic acid derivatives. One common method includes the use of a Friedel-Crafts acylation reaction, where 2-methylindene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as crystallization and distillation are employed to ensure the purity and quality of the final product .

化学反应分析

Types of Reactions

2-(2-Methyl-1H-inden-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2SO4, and heat.

Reduction: LiAlH4, H2 with a palladium catalyst, and ethanol.

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3, H2SO4).

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, hydrocarbons.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

科学研究应用

2-(2-Methyl-1H-inden-3-yl)acetic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals[][3].

作用机制

The mechanism of action of 2-(2-Methyl-1H-inden-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .

相似化合物的比较

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in cell division and growth.

2-Methylindole-3-acetic acid: A derivative with similar structural features but different biological activities.

5-Fluoro-2-methyl-1H-indene-3-acetic acid:

Uniqueness

2-(2-Methyl-1H-inden-3-yl)acetic acid is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical and biological properties.

常见问题

Basic Research Questions

Q. What synthetic methodologies are reported for 2-(2-Methyl-1H-inden-3-yl)acetic acid, and what purification challenges arise?

- Methodology : Synthesis typically involves condensation of indene derivatives with acetic acid precursors under reflux, followed by purification via flash column chromatography (e.g., ethyl acetate/petroleum ether gradients). Challenges include low solubility in common solvents and separation of regioisomers. Silica gel chromatography and recrystallization are standard, but yields may vary due to steric hindrance from the methyl group .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology :

- NMR : H and C NMR identify substitution patterns (e.g., methyl group at C2 and acetic acid moiety at C3). Aromatic protons in the indenyl system show distinct splitting patterns .

- IR : Confirms carboxylic acid (O-H stretch ~2500–3000 cm, C=O ~1700 cm) and aromatic C-H stretches .

- Mass Spectrometry : High-resolution MS validates molecular formula (CHO) and fragments (e.g., loss of COOH group).

Q. How can researchers determine key physicochemical properties like pKa and logP?

- Methodology :

- pKa : Potentiometric titration or computational tools (e.g., ALOGPS) predict acidity. Analogous compounds (e.g., sulindac) show pKa ~4.09, suggesting moderate solubility at physiological pH .

- logP : Reverse-phase HPLC or software (e.g., ChemSpider) estimates hydrophobicity. For sulindac analogs, logP ~2.93 indicates moderate lipophilicity, influencing membrane permeability .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- COX Inhibition : Cell-free assays using recombinant COX-1/2 enzymes, inspired by sulindac’s NSAID activity .

- Apoptosis Assays : HT-29 cell lines treated with the compound; measure caspase-3 activation and DNA fragmentation via flow cytometry .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability without compromising purity?

- Methodology :

- Catalysis : Transition-metal catalysts (e.g., Pd) may improve regioselectivity during indene functionalization.

- Continuous Flow Reactors : Enhance reproducibility and reduce side products (e.g., diastereomers) compared to batch reactions .

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved across studies?

- Methodology :

- Deuterated Solvents : Eliminate solvent-induced shift variations (e.g., DMSO vs. CDCl).

- X-ray Crystallography : Resolve ambiguity via SHELXL-refined crystal structures, confirming bond angles and substituent positions .

- DFT Calculations : Compare experimental shifts with computationally derived values to validate assignments .

Q. What computational strategies predict pharmacological targets, and how are they validated?

- Methodology :

- Molecular Docking : Screen against COX-1/2 or apoptosis-related proteins (e.g., Bcl-2) using AutoDock Vina. Sulindac’s binding mode (PDB: 3NTX) serves as a template .

- MD Simulations : Assess binding stability over 100 ns trajectories.

- Validation : Correlate docking scores with IC values from enzyme inhibition assays .

Q. What stability challenges arise during storage, and how are degradation products characterized?

- Methodology :

属性

CAS 编号 |

4709-50-6 |

|---|---|

分子式 |

C12H12O2 |

分子量 |

188.22 g/mol |

IUPAC 名称 |

2-(2-methyl-3H-inden-1-yl)acetic acid |

InChI |

InChI=1S/C12H12O2/c1-8-6-9-4-2-3-5-10(9)11(8)7-12(13)14/h2-5H,6-7H2,1H3,(H,13,14) |

InChI 键 |

YHQYMZZGPRHDKO-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C2=CC=CC=C2C1)CC(=O)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。